2-(2-Ethylphenyl)-2-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethylphenyl)-2-pentanol is an organic compound with the molecular formula C13H20O It is a secondary alcohol with a phenyl group substituted at the second carbon of the pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylphenyl)-2-pentanol can be achieved through several methods. One common approach involves the Grignard reaction, where 2-ethylphenylmagnesium bromide reacts with pentan-2-one. The reaction is typically carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-(2-ethylphenyl)-2-pentanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethylphenyl)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 2-(2-ethylphenyl)-2-pentanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane, 2-(2-ethylphenyl)-pentane, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-(2-ethylphenyl)-2-pentyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: 2-(2-Ethylphenyl)-2-pentanone.
Reduction: 2-(2-Ethylphenyl)-pentane.
Substitution: 2-(2-Ethylphenyl)-2-pentyl chloride.
Scientific Research Applications
2-(2-Ethylphenyl)-2-pentanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving the metabolism of secondary alcohols and their biological effects.
Industry: The compound can be used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Ethylphenyl)-2-pentanol involves its interaction with specific molecular targets. As a secondary alcohol, it can undergo enzymatic oxidation in biological systems, leading to the formation of the corresponding ketone. This process may involve enzymes such as alcohol dehydrogenase and cytochrome P450 oxidases. The compound’s effects are mediated through its interactions with these enzymes and the subsequent metabolic products.
Comparison with Similar Compounds
- 2-Phenyl-2-pentanol
- 2-(2-Methylphenyl)-2-pentanol
- 2-(2-Isopropylphenyl)-2-pentanol
Comparison: 2-(2-Ethylphenyl)-2-pentanol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. Compared to 2-Phenyl-2-pentanol, the ethyl substitution can lead to differences in steric hindrance and electronic effects, affecting the compound’s behavior in chemical reactions and its interactions with biological targets.
Biological Activity
2-(2-Ethylphenyl)-2-pentanol, a compound with the molecular formula C13H18O, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a pentanol backbone with an ethylphenyl substituent, contributing to its unique physicochemical properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic effects. The compound has been investigated for its interactions with various biological targets, which may include:
- Antimicrobial Activity : Studies have suggested that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : Preliminary findings indicate that this compound may modulate inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, showing promise as an anti-cancer agent.
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : Interaction with cellular receptors could mediate the observed biological effects, influencing signaling pathways related to inflammation and cell proliferation.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Bacillus subtilis | 32 |
Anti-inflammatory Studies
In another investigation, the anti-inflammatory potential of this compound was assessed using a murine model of inflammation. Treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 | 120 |
Compound Treatment | 80 | 50 |
Cytotoxicity Assessment
The cytotoxic effects were evaluated using the WST-1 assay on several cancer cell lines. The compound demonstrated selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
HeLa | >100 |
A549 | >100 |
Properties
IUPAC Name |
2-(2-ethylphenyl)pentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-10-13(3,14)12-9-7-6-8-11(12)5-2/h6-9,14H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXMMZWWKCDBPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=CC=C1CC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.